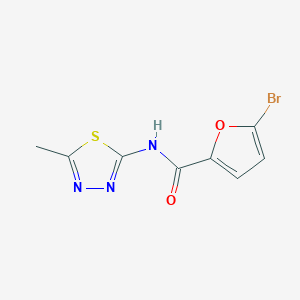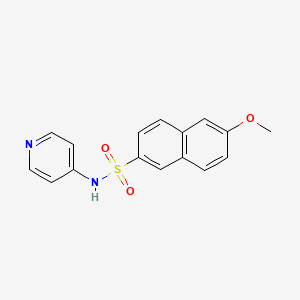
6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a pyridine ring. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its involvement in the suzuki–miyaura cross-coupling suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the sulfonation of 6-methoxy-2-naphthol followed by the coupling with 4-aminopyridine. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide.
Reduction: Formation of 6-methoxy-N-(pyridin-4-yl)naphthalene-2-amine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methoxy-2-naphthaleneboronic acid
- 6-methoxy-2-naphthaldehyde
- 6-methoxy-N-(pyridin-4-yl)-2-naphthamide
Uniqueness
6-methoxy-N-(pyridin-4-yl)naphthalene-2-sulfonamide is unique due to its combination of a methoxy group, a sulfonamide group, and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
6-methoxy-N-pyridin-4-ylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15-4-2-13-11-16(5-3-12(13)10-15)22(19,20)18-14-6-8-17-9-7-14/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNMXGGRHLOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B5658090.png)
![N',N'-diethyl-N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B5658092.png)
![(2E)-2-[(4-ethyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5658099.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)
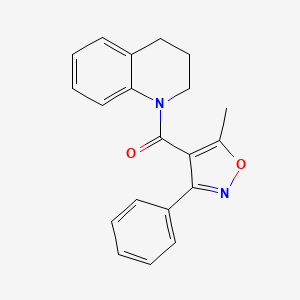

![3,5-dichloro-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5658123.png)
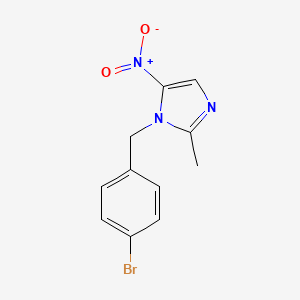

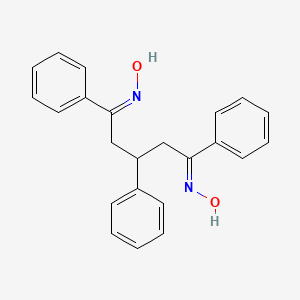
![4-[(4-methyl-5-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5658142.png)
